molecular formula C16H12N6O3 B5557097 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol

4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol

Cat. No.: B5557097
M. Wt: 336.30 g/mol
InChI Key: QDUNQAXSAIJALV-UHFFFAOYSA-N
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Description

4,4'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol is a heterocyclic compound featuring a fused [1,2,5]oxadiazolo[3,4-b]pyrazine core with two phenolic substituents linked via diimine bridges . This unique structure confers distinct electrochemical and photophysical properties, making it a compound of significant interest in both medicinal chemistry and materials science . In biological research, this compound is part of a class of small molecules investigated as mitochondrial protonophores . These compounds uncouple oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, thereby increasing energy expenditure and decreasing the generation of reactive oxygen species . This mechanism is a promising therapeutic strategy for metabolic conditions such as nonalcoholic steatohepatitis (NASH) . The electron-withdrawing nature of the [1,2,5]oxadiazolo[3,4-b]pyrazine core is crucial for its activity, as it enhances the acidity of the aniline N-H proton, which is responsible for the protonophore activity . Beyond its biological applications, the planar aromatic system of this compound enables its use in organic electronics. It serves as a valuable building block for the construction of push-pull chromophores and other advanced materials with applications in nonlinear optics and as potential organic semiconductors . Please be advised that this product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Its introduction into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

4-[[5-(4-hydroxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c23-11-5-1-9(2-6-11)17-13-14(18-10-3-7-12(24)8-4-10)20-16-15(19-13)21-25-22-16/h1-8,23-24H,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUNQAXSAIJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol typically involves multi-step organic reactions. One common approach is the amide condensation reaction between 3,4-diaminofurazan and oxalic acid. This reaction forms the [1,2,5]oxadiazolo[3,4-b]pyrazine core, which is then further modified to introduce the phenol groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: can undergo various chemical reactions, including:

  • Oxidation: : The phenol groups can be oxidized to form quinones.

  • Reduction: : The compound can be reduced to form different derivatives.

  • Substitution: : The phenol groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and halogenating agents like bromine (Br₂).

Major Products Formed

  • Oxidation: : Quinones and other oxidized derivatives.

  • Reduction: : Reduced phenol derivatives.

  • Substitution: : Halogenated phenol derivatives.

Scientific Research Applications

4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key derivatives and their properties:

Compound Name / Structure Key Substituents/Modifications Biological/Physicochemical Properties Reference(s)
BAM15 (N5,N6-bis(2-fluorophenyl) derivative) Fluorophenyl groups at N5/N6 Mitochondrial uncoupler; improves glycemic control, suppresses breast cancer proliferation
Imidazo[4,5-b]pyrazine-5,6-diamine Oxadiazolo → Imidazole ring substitution Enhanced mitochondrial uncoupling activity; reduced toxicity upon methylation
Compound C2 (N5-(3,4-dimethylphenyl)-N6-isopropyl derivative) Bulky alkyl/aryl groups Selective bactericidal activity against Bacillus subtilis spores
Compound C5 (N-(3-chlorophenyl)-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazine) Chlorophenyl and tetrazole fusion Broad-spectrum bactericidal activity against B. subtilis and B. cereus spores
Dibenzo[f,h][1,2,5]oxadiazolo[3,4-b]quinoxaline Aromatic benzannulation High hole mobility (0.03–0.05 cm²/V·s) in thin films; cyan-to-red fluorescence
Quinoxaline and Thiadiazolo[3,4-b]pyrazine analogs Quinoxaline or thiadiazole substitution Reduced intramolecular charge transfer (ICT) efficiency; solvatochromic emission

Mitochondrial Uncoupling Efficacy

  • BAM15 outperforms classical uncouplers like CCCP (carbonyl cyanide m-chlorophenyl hydrazine) by avoiding cytotoxicity and membrane depolarization . It increases oxygen consumption rate (OCR) by 150–200% in skeletal muscle cells, indicating potent bioenergetic modulation .
  • Imidazo[4,5-b]pyrazine-5,6-diamine derivatives exhibit comparable OCR enhancement (120–180%) but require methylation to mitigate toxicity .

Antimicrobial Activity

Photophysical and Electrochemical Properties

  • Dibenzo derivatives exhibit higher hole mobility (0.05 cm²/V·s) than non-annulated analogs, making them suitable for organic semiconductors .

Therapeutic Potential

  • BAM15 is in preclinical studies for obesity and nonalcoholic steatohepatitis (NASH), showing superior safety over 2,4-dinitrophenol (DNP) .
  • Imidazo analogs are being optimized for neurodegenerative disease models due to their blood-brain barrier permeability .

Biological Activity

4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on available literature.

  • Chemical Formula : C₁₂H₈N₈O₂
  • Molecular Weight : 288.32 g/mol
  • CAS Number : Not specifically listed; however, related compounds include CAS 24294-89-1 for [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of oxadiazole and pyrazine rings followed by coupling with diphenolic structures. Various methods have been reported in the literature that utilize different reagents and conditions to optimize yield and purity.

Antioxidant Activity

Recent studies have shown that compounds containing oxadiazole and pyrazine moieties exhibit significant antioxidant properties. The ability to scavenge free radicals is attributed to the presence of hydroxyl groups in the diphenol structure which can donate electrons and stabilize free radicals.

Antimicrobial Activity

Research indicates that derivatives of oxadiazolo[3,4-b]pyrazine exhibit antimicrobial effects against various bacterial strains. For instance:

  • E. coli and S. aureus showed susceptibility to synthesized compounds with oxadiazole cores.
  • The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Mitochondrial Uncoupling

A notable area of research focuses on the mitochondrial uncoupling activity of related compounds. Studies suggest that these compounds can enhance mitochondrial respiration without affecting plasma membrane potential:

  • BAM15 , a related compound, has been studied for its role as a mitochondrial uncoupler in nonalcoholic steatohepatitis (NASH) models.
  • Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxadiazole ring influence uncoupling efficacy significantly.

Data Tables

Compound NameBiological ActivityReference
BAM15Mitochondrial uncoupler
10bHigh OCR (>70%), EC50 = 191 nM
10v45% OCR, EC50 = 0.27 μM

Study on Mitochondrial Uncouplers

A study conducted by researchers evaluated various derivatives of oxadiazolopyrazine for their mitochondrial uncoupling activity. The results demonstrated:

  • Compound 10b was identified as a potent uncoupler with an EC50 value significantly lower than that of BAM15.
  • In vivo studies confirmed the efficacy of these compounds in enhancing oxygen consumption rates in hepatocytes.

Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of synthesized oxadiazole derivatives against common pathogens:

  • The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanistic studies suggested that these compounds disrupt cellular integrity leading to bacterial death.

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